Butidrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AN-1792 is a synthetic full-length amyloid beta peptide with QS-21 adjuvant. It was the first active immunotherapy strategy developed for Alzheimer’s disease. The rationale behind AN-1792 was to induce an immune response that would remove brain amyloid deposition, which is a hallmark of Alzheimer’s disease .
Preparation Methods
AN-1792 consists of synthetic full-length amyloid beta peptide. The preparation involves the synthesis of the amyloid beta peptide, which is then combined with the QS-21 adjuvant. The synthetic route typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . Industrial production methods would involve scaling up this process while ensuring the purity and consistency of the peptide product.
Chemical Reactions Analysis
AN-1792 primarily undergoes immunological reactions rather than traditional chemical reactions like oxidation, reduction, or substitution. The key reaction is the immune response it triggers in the body. When administered, AN-1792 induces the production of antibodies against the amyloid beta peptide, leading to the clearance of amyloid plaques from the brain .
Scientific Research Applications
AN-1792 has been extensively studied for its potential in treating Alzheimer’s disease. Preclinical studies showed that immunization with amyloid beta peptide could prevent or reverse the development of neuropathological hallmarks of Alzheimer’s disease, including amyloid plaque formation, neuritic dystrophy, synaptic loss, and gliosis . Clinical trials, however, were halted due to adverse effects such as brain inflammation in some patients . Despite this, AN-1792 has provided valuable insights into the potential of immunotherapy for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of AN-1792 involves the induction of an immune response against amyloid beta peptide. The synthetic peptide, when administered with the QS-21 adjuvant, stimulates the body’s immune system to produce antibodies that target and clear amyloid plaques from the brain. This process involves the activation of both B cells and T cells, leading to the production of antibodies and the clearance of amyloid deposits .
Comparison with Similar Compounds
AN-1792 is unique in its approach as an active immunotherapy for Alzheimer’s disease. Similar compounds include other amyloid beta-targeting immunotherapies such as bapineuzumab and solanezumab. Bapineuzumab is a humanized monoclonal antibody that targets amyloid beta, while solanezumab is a humanized monoclonal antibody that binds to soluble amyloid beta . Unlike AN-1792, which is an active immunotherapy, these compounds are passive immunotherapies, meaning they involve the administration of pre-formed antibodies rather than stimulating the body’s own immune response.
Properties
CAS No. |
1506-12-3 |
---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
InChI Key |
KHBXORBAOCQNMC-UHFFFAOYSA-N |
SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Canonical SMILES |
CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O.Cl |
5803-79-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.